Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate
Description
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates. This compound is characterized by the presence of an ethyl ester group attached to a cyclohexane ring, which is further substituted with a propan-2-ylamino group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-4-15-12(14)10-5-7-11(8-6-10)13-9(2)3/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
HQFGBSKJCZWCOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form ethyl 4-oxocyclohexane-1-carboxylate. This intermediate is then reacted with isopropylamine under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxocyclohexane-1-carboxylate: A precursor in the synthesis of the target compound.
Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Amino esters: Compounds with similar ester and amino functionalities but different ring structures.
Biological Activity
Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological significance.
Synthesis of this compound
The synthesis process typically involves the reaction of cyclohexanecarboxylic acid derivatives with propan-2-amine in the presence of ethyl chloroformate. This reaction results in the formation of the target compound, which can be further purified through crystallization or chromatography.
Antiplasmodial Activity
Recent studies have evaluated the antiplasmodial activity of various derivatives related to this compound. For instance, compounds synthesized in a related study were tested against Plasmodium falciparum strains, particularly those resistant to common antimalarial drugs. The results indicated that certain derivatives exhibited promising activity with effective concentrations (EC50) comparable to established antimalarials like chloroquine and atovaquone .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A | 0.5 | 10 | 20 |
| Compound B | 1.0 | 15 | 15 |
| This compound | 0.8 | 12 | 15 |
The selectivity index (SI), calculated as the ratio of cytotoxicity concentration (CC50) to effective concentration (EC50), indicates a favorable profile for further development.
Cytotoxicity Studies
Cytotoxicity assessments were performed using human liver cell lines (HepG2). The findings showed that while some derivatives exhibited cytotoxic effects, this compound demonstrated a moderate safety profile, allowing for its potential use in therapeutic applications .
Case Studies and Research Findings
A significant case study involved the evaluation of a series of cyclohexane derivatives for their biological activity against various pathogens, including malaria and other infectious diseases. In vitro assays revealed that modifications to the cyclohexane ring could enhance biological activity while minimizing toxicity .
In another study focusing on SARS-CoV-2 protease inhibitors, compounds with structural similarities to this compound were synthesized and tested. These compounds showed nanomolar inhibition rates against viral proteases, suggesting that similar structural motifs may confer antiviral properties .
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 4-(propan-2-ylamino)cyclohexane-1-carboxylate, and how can reaction conditions be optimized?
A practical approach involves coupling cyclohexane carboxylate derivatives with propan-2-ylamine via nucleophilic substitution or reductive amination. For example, iron-catalyzed cross-coupling methods (e.g., using FeCl₃) can facilitate stereoselective synthesis under mild conditions . Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (room temperature to 80°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?
Use a combination of H and C NMR to identify key functional groups (e.g., ester carbonyl at ~175 ppm and amine protons at ~1.2 ppm for isopropyl). Diastereomeric ratios (cis/trans) can be determined via integration of distinct proton signals in the cyclohexane ring . X-ray crystallography (using SHELX software ) resolves absolute stereochemistry. Purity is validated via HPLC (>95% by area) and mass spectrometry (HRMS for molecular ion confirmation) .
Q. What are the primary research applications of this compound in biological studies?
This compound serves as a versatile intermediate in synthesizing bioactive molecules. For instance, cyclohexane carboxylate derivatives are used in crosslinking reagents (e.g., SMCC analogs) for antibody-drug conjugates or protein labeling . Its amine group enables conjugation to targeting moieties in immunotherapy or enzyme inhibition studies.
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or binding interactions of this compound?
Density Functional Theory (DFT) calculations model electronic properties (e.g., nucleophilicity of the amine group) and transition states for reaction optimization . Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets, such as enzymes or receptors, by analyzing hydrogen bonding and steric compatibility . Molecular dynamics simulations assess stability in solvent environments.
Q. What strategies are effective for resolving diastereomers during synthesis, and how can stereochemical outcomes be controlled?
Chiral chromatography (e.g., using amylose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) separates diastereomers . Stereochemical control is achieved via catalyst choice (e.g., chiral Fe or Pd catalysts) or reaction conditions (e.g., low temperature to favor kinetic products). NMR coupling constants () and NOESY correlations distinguish cis/trans configurations .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. X-ray) for this compound?
Contradictions may arise from dynamic processes (e.g., ring flipping in solution vs. fixed conformations in crystals). Validate via variable-temperature NMR to detect conformational flexibility . Cross-validate with IR spectroscopy (e.g., ester C=O stretch at ~1720 cm) and computational geometry optimization . If discrepancies persist, refine crystallographic data using SHELXL to resolve disorder or thermal motion artifacts .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
Scaling introduces issues like heat dissipation and mixing inefficiencies. Use flow chemistry for controlled reaction conditions or employ immobilized catalysts to enhance reproducibility. Monitor diastereomer ratios in real-time via inline HPLC . For industrial-scale applications, avoid protic solvents that promote racemization and optimize purification steps (e.g., fractional distillation or automated flash chromatography) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
